6,7-Dimethyl-8-ribityllumazine is an important compound in the biosynthesis of riboflavin (vitamin B2), which is essential for various biological processes in both plants and microorganisms. This compound serves as a precursor in the pathway leading to the formation of riboflavin, which is crucial for the synthesis of flavin mononucleotide and flavin adenine dinucleotide, vital cofactors involved in numerous enzymatic reactions.
6,7-Dimethyl-8-ribityllumazine is primarily found in certain microorganisms and plants. It is synthesized through specific enzymatic reactions catalyzed by lumazine synthase, which condenses 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate . This compound has been studied extensively in various organisms, including Escherichia coli and Brucella species .
6,7-Dimethyl-8-ribityllumazine belongs to the class of pteridines and is categorized as a lumazine derivative. It is structurally related to other pteridine compounds and plays a significant role in the biosynthesis of riboflavin.
The synthesis of 6,7-dimethyl-8-ribityllumazine typically involves enzymatic reactions. The primary method involves the condensation reaction catalyzed by lumazine synthase. The substrates for this reaction are:
The reaction proceeds under specific conditions requiring magnesium ions as cofactors .
The enzyme responsible for this synthesis has been characterized as a homopentameric protein with a molecular mass of approximately 87 kDa. Kinetic studies reveal that it exhibits a maximum reaction velocity (Vmax) of about 13,000 nmol mg h with substrate affinity characterized by Michaelis-Menten kinetics .
The molecular formula of 6,7-dimethyl-8-ribityllumazine is CHNO. Its structure features a ribityl side chain attached to a lumazine core structure. The compound exhibits distinct functional groups that contribute to its biochemical properties.
Crystallographic studies have shown that the compound can be crystallized in space group C2221, with diffraction patterns revealing detailed structural information at resolutions up to 2.4 Å .
6,7-Dimethyl-8-ribityllumazine participates in several biochemical reactions:
The phosphorylation process is catalyzed by phosphotransferases that specifically target the ribityl moiety of 6,7-dimethyl-8-ribityllumazine . The efficiency and specificity of these reactions are influenced by various factors including substrate concentration and enzyme activity.
The mechanism by which 6,7-dimethyl-8-ribityllumazine functions primarily involves its role as an intermediate in the biosynthesis of riboflavin. The condensation reaction facilitated by lumazine synthase leads to the formation of this compound from its precursors.
Studies indicate that this enzymatic process requires specific conditions such as pH and temperature optimization for maximum yield and efficiency. The catalytic efficiency has been quantified using kinetic parameters such as Km values for substrates involved in its synthesis .
6,7-Dimethyl-8-ribityllumazine is typically a crystalline solid at room temperature. Its solubility properties allow it to dissolve in polar solvents like water due to its polar functional groups.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity is primarily characterized by its ability to participate in condensation and phosphorylation reactions.
6,7-Dimethyl-8-ribityllumazine has several scientific applications:
6,7-Dimethyl-8-ribityllumazine (DMRL) is a pteridine derivative with the molecular formula C₁₃H₁₈N₄O₆ and a molar mass of 326.31 g/mol [4] [6]. Its systematic IUPAC name is 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydropentyl]pteridine-2,4(3H,8H)-dione, reflecting its chiral ribityl side chain and dimethylated pteridine ring [4]. The ribityl moiety (a reduced form of ribose) attaches to the lumazine core at the N8 position, which is critical for its function as a riboflavin precursor. Alternative names include 8-(1-deoxy-D-ribitol-1-yl)-6,7-dimethylpteridine-2,4-dione and the acronym DMRL. Its CAS registry number (2535-20-8) provides a unique identifier for chemical databases [6].
Table 1: Nomenclature of 6,7-Dimethyl-8-ribityllumazine
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydropentyl]pteridine-2,4(3H,8H)-dione |
Synonyms | 8-(1-Deoxy-D-ribitol-1-yl)-6,7-dimethylpteridine-2,4-dione; DMRL |
CAS Registry Number | 2535-20-8 |
Molecular Formula | C₁₃H₁₈N₄O₆ |
Molar Mass | 326.31 g/mol |
DMRL’s significance emerged during mid-20th century research on vitamin B₂ biosynthesis. Early studies in the 1960s identified DMRL as the immediate precursor of riboflavin, challenging previous assumptions about the pathway [3]. The pivotal discovery was the enzyme riboflavin synthase, which catalyzes the dismutation of two DMRL molecules to yield one riboflavin molecule and one 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (recycled in earlier pathway steps) [4]. By the 2000s, structural enzymology studies revealed DMRL’s dual roles: as a substrate for riboflavin production and as a regulator of biosynthetic enzymes through feedback inhibition [2]. Its crystallographic characterization in complexes with lumazine synthase further elucidated the steric and electronic factors governing its reactivity [2].
DMRL occupies a central position in the conserved riboflavin biosynthesis pathway across bacteria, archaea, plants, and fungi:
Table 2: Key Catalytic Properties of Lumazine Synthase
Property | Value | Organism | Experimental Conditions |
---|---|---|---|
Vmax | 13,000 nmol·mg⁻¹·h⁻¹ | Schizosaccharomyces pombe | Steady-state kinetics |
Km (pyrimidinedione) | 5 μM | Schizosaccharomyces pombe | |
Km (DHBP) | 67 μM | Schizosaccharomyces pombe | |
Quaternary Structure | Homopentamer (87 kDa) | Schizosaccharomyces pombe | Sedimentation equilibrium centrifugation |
Riboflavin Binding Affinity (Kd) | 1.2 μM | Schizosaccharomyces pombe | Fluorescence quenching |
Molecular and Genetic RegulationThe ribE gene encoding lumazine synthase is evolutionarily conserved. In E. coli, it maps to locus b0415 (gene ID 946453) and catalyzes the penultimate step in riboflavin biosynthesis [5]. Mutations in ribE can disrupt cellular flavin metabolism and unexpectedly confer resistance to nitrofurantoin (an antibacterial prodrug), highlighting its physiological importance beyond vitamin synthesis [5]. Site-directed mutagenesis studies pinpoint tryptophan 27 as critical for DMRL binding and catalysis: replacing Trp27 with aliphatic residues drastically reduces substrate affinity, while aromatic substitutions (tyrosine/phenylalanine) preserve activity but abolish long-wavelength absorbance indicative of charge-transfer complexes [2].
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